

Navigating the Structure-Activity Landscape of Diaminopyrimidine Analogs as Potent Kinase Inhibitors

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Compound of Interest

Compound Name: *N2,N2-dimethylpyridine-2,4-diamine*

Cat. No.: *B1291724*

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A detailed analysis of the structure-activity relationships (SAR) for a series of N2,N4-disubstituted pyrimidine-2,4-diamine analogs reveals critical insights for the design of potent cyclin-dependent kinase (CDK) inhibitors. While a comprehensive SAR study on **N2,N2-dimethylpyridine-2,4-diamine** analogs is not readily available in the public domain, the following guide presents a comparative analysis of a closely related and well-documented series of pyrimidine-2,4-diamine derivatives. This serves as a valuable surrogate for understanding the key molecular interactions and structural modifications that drive inhibitory activity against cancer-relevant kinases.

A series of novel N2,N4-disubstituted pyrimidine-2,4-diamines were designed and synthesized to explore their inhibitory potential against CDK2/cyclin A and CDK9/cyclin T1.^[1] The compounds' efficacy was also evaluated through antiproliferative assays against various tumor cell lines.^[1] The findings from these studies provide a robust framework for guiding further drug development efforts in this chemical space.

Comparative Analysis of Inhibitory Activity

The synthesized analogs of the N2,N4-disubstituted pyrimidine-2,4-diamine scaffold were evaluated for their in vitro inhibitory activity against CDK2/cyclin A and CDK9/cyclin T1. The half-maximal inhibitory concentrations (IC50) were determined and are presented in the table

below. Additionally, the antiproliferative activity of these compounds was assessed against the MDA-MB-231 triple-negative breast cancer cell line.

Compound ID	Modifications	CDK2/cyclin A IC50 (nM)[1]	CDK9/cyclin T1 IC50 (nM)[1]	MDA-MB-231 IC50 (μM)[1]
2a	R1 = 4-fluorophenyl, R2 = N,N-dimethylglycine	150	120	1.2
2d	R1 = 4-chlorophenyl, R2 = N,N-dimethylglycine	110	95	1.5
3b	R1 = 4-fluorophenyl, R2 = 4-(N,N-dimethylamino)phenyl	210	180	2.1
3c	R1 = 4-fluorophenyl, R2 = 4-morpholinophenyl	95	65	3.5
3g	R1 = 4-fluorophenyl, R2 = 4-(4-methylpiperazin-1-yl)phenyl	83	78	4.2

Structure-Activity Relationship (SAR) Insights

The analysis of the data reveals several key SAR trends:

- Substitution at the N4-phenyl ring: Halogen substitutions, such as fluorine and chlorine, at the para-position of the N4-phenyl ring (R1) were well-tolerated and contributed to potent CDK inhibition.
- Variations at the N2-position: A range of substituents at the N2-position (R2) significantly influenced the inhibitory activity.
 - The presence of a basic amino group, such as in the N,N-dimethylglycine moiety, was found to be favorable for activity.
 - More complex aromatic and heterocyclic systems at this position also yielded potent inhibitors. For instance, compounds with a 4-morpholinophenyl (3c) or a 4-(4-methylpiperazin-1-yl)phenyl (3g) group at R2 displayed strong inhibition of both CDK2 and CDK9.^[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay^[1]

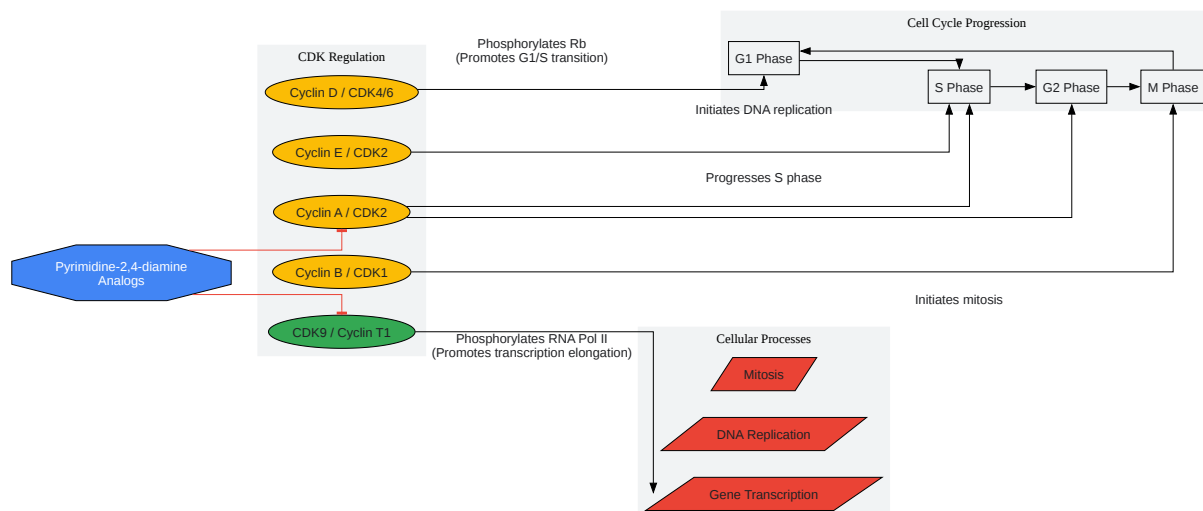
The inhibitory activity of the compounds against CDK2/cyclin A and CDK9/cyclin T1 was determined using a mobility shift assay. The assays were performed in a final volume of 25 μ L containing the respective kinase, a fluorescently labeled peptide substrate, ATP, and the test compound at varying concentrations. The reaction was incubated at room temperature for a specified time and then stopped by the addition of a termination buffer. The substrate and product peptides were separated by microfluidic capillary electrophoresis, and the kinase activity was determined by quantifying the conversion of the substrate to the product. IC₅₀ values were calculated from the dose-response curves.

Cell Proliferation Assay (SRB Assay)^[1]

The antiproliferative activity of the compounds was evaluated using the Sulforhodamine B (SRB) assay. Human cancer cell lines, including MDA-MB-231, were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. After the incubation period, the cells were fixed with trichloroacetic acid and stained with SRB dye. The protein-bound dye was solubilized with a Tris base solution, and the absorbance was measured at 515 nm using a microplate reader. The IC₅₀ values were determined from the dose-response curves.

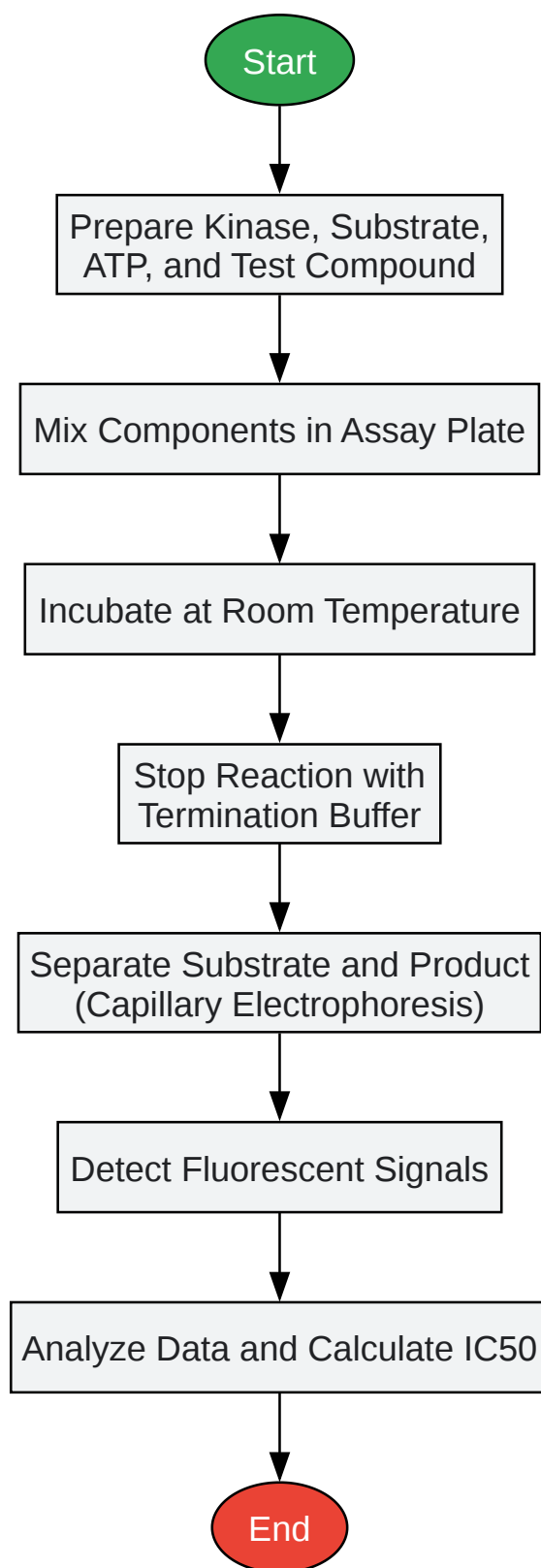
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK-mediated cell cycle regulation pathway and the general workflow of the in vitro kinase inhibition assay.



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Caption: CDK-mediated cell cycle regulation and transcription, highlighting the inhibitory action of pyrimidine-2,4-diamine analogs on CDK2 and CDK9.



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Caption: General experimental workflow for the in vitro kinase inhibition assay.

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References

- 1. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
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